Cas no 1807136-48-6 (3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine)

3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine
-
- インチ: 1S/C8H7BrF2IN/c1-4-6(12)2-5(3-9)7(13-4)8(10)11/h2,8H,3H2,1H3
- InChIKey: CKDXXKUNIKSTHH-UHFFFAOYSA-N
- SMILES: IC1=C(C)N=C(C(F)F)C(CBr)=C1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- XLogP3: 3.1
- トポロジー分子極性表面積: 12.9
3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029024634-1g |
3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine |
1807136-48-6 | 95% | 1g |
$3,155.55 | 2022-03-31 | |
Alichem | A029024634-500mg |
3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine |
1807136-48-6 | 95% | 500mg |
$1,651.30 | 2022-03-31 | |
Alichem | A029024634-250mg |
3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine |
1807136-48-6 | 95% | 250mg |
$960.40 | 2022-03-31 |
3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine 関連文献
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridineに関する追加情報
Introduction to 3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine (CAS No. 1807136-48-6)
3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine, identified by its CAS number 1807136-48-6, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and industrial applications. The structural features of this molecule, particularly the presence of a bromomethyl group, a difluoromethyl substituent, and an iodo atom, make it a valuable intermediate in synthetic chemistry and drug development.
The bromomethyl functional group at the 3-position of the pyridine ring provides a reactive site for further functionalization through nucleophilic substitution reactions. This property is particularly useful in constructing more complex molecular architectures, enabling the synthesis of novel compounds with tailored biological properties. The difluoromethyl group, on the other hand, is known to enhance metabolic stability and binding affinity in drug molecules, making it a popular choice in medicinal chemistry. Additionally, the iodo substituent at the 5-position can serve as a handle for cross-coupling reactions, such as Suzuki or Stille couplings, which are essential for constructing biaryl structures found in many bioactive compounds.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The unique combination of substituents in 3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine positions it as a promising candidate for further investigation. For instance, studies have shown that pyridine-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The bromomethyl group allows for easy introduction of various pharmacophores, while the electron-withdrawing nature of the difluoromethyl group can modulate receptor binding interactions. Furthermore, the presence of an iodo atom facilitates further derivatization through transition metal-catalyzed reactions, opening up numerous possibilities for structural diversification.
One of the most compelling aspects of this compound is its utility in fragment-based drug discovery. Fragment-based approaches involve identifying small molecular fragments that bind to biological targets with high affinity. These fragments can then be linked together or modified to generate lead compounds with improved potency and selectivity. The structural features of 3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine make it an ideal building block for such endeavors. The reactive bromomethyl group can be used to attach other fragments via click chemistry reactions, while the difluoromethyl and iodo groups provide points for further functionalization and optimization.
Recent advances in computational chemistry have also highlighted the importance of virtual screening in identifying potential drug candidates. Molecular docking studies have been performed using 3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine as a scaffold to predict its binding interactions with various biological targets. These studies have revealed promising affinities with enzymes and receptors involved in critical biological pathways, such as kinases and G protein-coupled receptors (GPCRs). This computational evidence supports further experimental validation and optimization efforts.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic utility. The introduction of the bromomethyl, difluoromethyl, and iodo groups requires careful control of reaction conditions to ensure high yields and purity. Modern synthetic methodologies, including transition metal catalysis and palladium-mediated cross-coupling reactions, have been employed to achieve these transformations efficiently. These techniques not only improve reaction outcomes but also minimize unwanted byproducts, making the process more sustainable and scalable.
The pharmaceutical industry has long recognized the importance of heterocyclic compounds in drug development. Pyridine derivatives are particularly valuable due to their diverse biological activities and synthetic flexibility. The structural motifs present in 3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine align well with these principles, making it a cornerstone in modern medicinal chemistry. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will undoubtedly play a crucial role in developing next-generation therapeutics.
In conclusion,3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine (CAS No. 1807136-48-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse synthetic modifications and biological applications, making it an indispensable tool for chemists and biologists alike. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to contribute to groundbreaking discoveries in drug development.
1807136-48-6 (3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine) Related Products
- 2167814-50-6(4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid)
- 2300098-48-8(4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide)
- 2680685-09-8(tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate)
- 730964-65-5(1-bromo-3-(2-isocyanoethyl)benzene)
- 61821-67-8(2-methyl-N-(methylamino)propanimidamide hydrochloride)
- 895439-45-9(N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide)
- 1785061-67-7([4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine)
- 2114668-97-0(4-(3-hydroxy-4-nitrophenyl)butanoic acid)
- 1250433-54-5(2-cyclobutanecarbonyl-5-methylfuran)
- 1391408-53-9((2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride)




